Sodium 4-chloro-3-nitrobenzenesulfinate
Description
Sodium 4-chloro-3-nitrobenzenesulfonate (CAS No. 17691-19-9) is a sodium salt derivative of 4-chloro-3-nitrobenzenesulfonic acid. This compound features a benzene ring substituted with a chlorine atom at the 4-position, a nitro group at the 3-position, and a sulfonate group (-SO₃⁻) at the 1-position, which is neutralized by a sodium cation. It is widely utilized in organic synthesis, particularly as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in substitution and coupling reactions .
Properties
Molecular Formula |
C6H3ClNNaO4S |
|---|---|
Molecular Weight |
243.60 g/mol |
IUPAC Name |
sodium;4-chloro-3-nitrobenzenesulfinate |
InChI |
InChI=1S/C6H4ClNO4S.Na/c7-5-2-1-4(13(11)12)3-6(5)8(9)10;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI Key |
AMKPYVBQLZMLRA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-chloro-3-nitrobenzenesulfinate typically involves the sulfonation of 4-chloro-3-nitrobenzene. The process begins with the nitration of chlorobenzene to produce 4-chloro-3-nitrobenzene. This intermediate is then subjected to sulfonation using sulfuric acid to yield 4-chloro-3-nitrobenzenesulfonic acid. Finally, the sulfonic acid is neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-chloro-3-nitrobenzenesulfinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products:
Reduction: 4-amino-3-nitrobenzenesulfinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sodium 4-chloro-3-nitrobenzenesulfonate.
Scientific Research Applications
Organic Synthesis
Sodium 4-chloro-3-nitrobenzenesulfinate serves as a versatile reagent in organic synthesis. Its unique chemical structure allows it to participate in various chemical reactions:
-
Synthesis of Dyes and Pigments :
- It acts as a precursor for azo dyes due to the presence of the sulfonate group, which enhances solubility in water. This property is crucial for dye manufacturing processes.
-
Pharmaceutical Intermediates :
- The compound is utilized in the synthesis of biologically active molecules, particularly those requiring nitro and sulfonic functionalities. It plays a critical role in developing pharmaceutical agents with specific therapeutic effects.
Biological Studies
This compound has been evaluated for its biological activities, including genotoxicity and cytotoxicity:
-
Genotoxicity Studies :
- The compound has shown mutagenic properties under specific conditions, indicating potential risks for genetic damage. Studies utilizing the Ames test have demonstrated increased mutation rates in certain bacterial strains when exposed to this compound.
-
Cytotoxicity Assessments :
- Evaluations on mammalian cell lines revealed that higher concentrations of this compound could induce cell death, highlighting its toxicological implications.
Table 1: Applications in Organic Synthesis
| Application Type | Description |
|---|---|
| Dyes and Pigments | Precursor for azo dyes; enhances water solubility |
| Pharmaceutical Intermediates | Used in synthesizing biologically active compounds |
Table 2: Summary of Biological Studies
| Study Type | Findings |
|---|---|
| Genotoxicity | Increased mutation rates observed in bacterial tests |
| Cytotoxicity | Induced cell death at elevated concentrations |
Case Studies and Research Findings
-
Study on Genotoxicity :
- Research indicated that this compound exhibited mutagenic effects in bacterial assays, suggesting its potential impact on genetic material.
-
Cytotoxicity in Cell Lines :
- In vitro studies demonstrated that exposure to high concentrations led to apoptosis in human cancer cell lines, indicating its relevance in cancer research.
-
Environmental Impact Studies :
- Investigations into biodegradation potential revealed limited biodegradability under aerobic conditions when tested with microbial strains like Pseudomonas fluorescens.
Potential Therapeutic Applications
The therapeutic potential of this compound is an emerging area of interest:
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound may possess antimicrobial properties against specific pathogens, warranting further investigation for potential therapeutic use.
-
Cancer Research :
- Ongoing investigations are exploring the compound's ability to inhibit tumor growth, leveraging its unique chemical properties for therapeutic development.
Table 3: Therapeutic Applications Overview
| Application Area | Potential Use |
|---|---|
| Antimicrobial | Candidate for developing new antimicrobial agents |
| Cancer Research | Investigated for tumor growth inhibition properties |
Mechanism of Action
The mechanism of action of sodium 4-chloro-3-nitrobenzenesulfinate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The nitro group can undergo reduction, the chlorine atom can participate in substitution reactions, and the sulfinate group can be oxidized. These reactions enable the compound to act as a versatile intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
Notes
- Contradictions/Limitations : Evidence lacks direct physicochemical data (e.g., melting points, solubility values) for these compounds, necessitating inferences from functional group chemistry.
- Assumption : The query refers to "sulfinate" (SO₂⁻), but evidence primarily discusses sulfonates (SO₃⁻). This analysis assumes the sulfonate derivative is intended.
Q & A
Q. What are the established synthetic routes for Sodium 4-chloro-3-nitrobenzenesulfinate, and what intermediates are critical for reproducibility?
Answer: The compound is typically synthesized via sulfonation of chloronitrobenzene derivatives. A key intermediate is 4-chloro-3-nitrobenzenesulfonyl chloride , which undergoes hydrolysis followed by neutralization with sodium hydroxide to yield the sulfinate salt . Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side products like sulfonic acids or over-nitration byproducts. Purity of intermediates should be verified using thin-layer chromatography (TLC) or HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound?
Answer:
- Elemental analysis (C, H, N, S) confirms stoichiometry.
- FT-IR identifies functional groups (e.g., sulfonate S=O stretches at ~1150–1250 cm⁻¹, nitro NO₂ asymmetric stretches at ~1520 cm⁻¹).
- ¹H/¹³C NMR resolves aromatic proton environments (e.g., deshielding due to nitro and chloro substituents) .
- Mass spectrometry (ESI-MS) confirms molecular ion peaks ([M-Na]⁻ expected for sulfinate anions).
Q. How should this compound be stored to ensure long-term stability?
Answer: Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 0–4°C to prevent hydrolysis or oxidative degradation. Pre-dried solvents (e.g., anhydrous DMSO) are recommended for stock solutions. Stability studies using accelerated aging tests (40°C/75% RH) coupled with HPLC monitoring can establish shelf-life .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?
Answer: The sulfinate group (-SO₂⁻) acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions. The nitro group meta to the sulfinate enhances electrophilicity at the para-chloro position. Kinetic studies (e.g., Hammett plots) reveal rate dependence on solvent polarity and nucleophile strength (e.g., amines, thiols). Computational DFT studies predict charge distribution and transition states .
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
Answer: Discrepancies often arise from polymorphic forms or residual salts. Standardize solubility measurements via:
Q. What experimental design principles apply when studying this compound’s biological activity (e.g., antimicrobial assays)?
Answer:
- Use minimum inhibitory concentration (MIC) assays with Gram-positive/negative bacteria (e.g., E. coli, S. aureus).
- Include positive controls (e.g., ampicillin) and vehicle controls (DMSO/saline).
- Assess cytotoxicity in mammalian cell lines (e.g., HEK293) via MTT assays.
- Structure-activity relationship (SAR) studies should modify substituents (e.g., replacing nitro with cyano) to isolate pharmacophores .
Q. What strategies optimize its use in heterogeneous catalysis or polymer synthesis?
Answer:
- As a sulfonating agent , it can functionalize polymers (e.g., polystyrene) under mild conditions. Monitor degree of sulfonation via conductometric titration.
- In Pd-catalyzed cross-coupling , the sulfinate acts as a directing group. Optimize ligand systems (e.g., XPhos) and reaction temperatures to suppress β-hydride elimination .
Q. How can computational modeling predict degradation pathways under environmental conditions?
Answer:
- Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to identify labile sites (e.g., C-S bond cleavage).
- Molecular dynamics simulations model hydrolysis in aqueous media, considering pH effects (e.g., acidic vs. alkaline conditions).
- Validate predictions with LC-MS/MS to detect degradation products (e.g., nitrobenzoic acids) .
Methodological Considerations for Data Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?
Answer: Use non-linear regression (e.g., log-logistic models) to calculate EC₅₀/LC₅₀ values. Assess goodness-of-fit via Akaike Information Criterion (AIC). For high-throughput data, apply machine learning (e.g., random forests) to identify critical substituents influencing toxicity .
Q. How should researchers design experiments to investigate synergistic/antagonistic effects in multi-component systems?
Answer: Employ factorial design (DoE) to vary parameters (e.g., concentration, temperature). Analyze interactions via response surface methodology (RSM). For example, in drug co-administration studies, Chou-Talalay combination indices quantify synergy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
